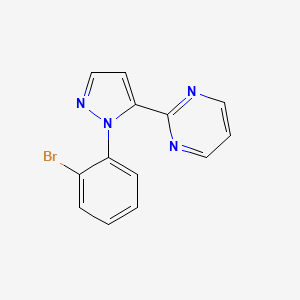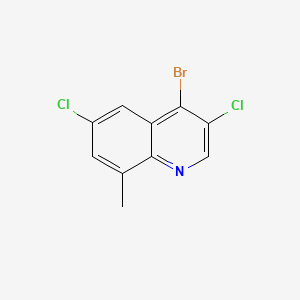![molecular formula C13H15NO3 B597156 Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate CAS No. 114431-72-0](/img/structure/B597156.png)
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate is a chemical compound with the molecular formula C13H17NO3. It is known for its unique structural features, which include a dimethylamino group and a benzoate ester. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification methods such as chromatography can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the dimethylamino group.
Ethyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-[3-(methylamino)prop-2-enoyl]benzoate: Similar structure with a methylamino group instead of a dimethylamino group.
Uniqueness
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate is unique due to the presence of both the dimethylamino group and the benzoate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
methyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13(16)17-3/h4-9H,1-3H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDCVLADWWVIHL-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/new.no-structure.jpg)

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)
![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)




![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)
![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)

